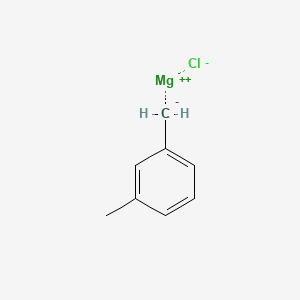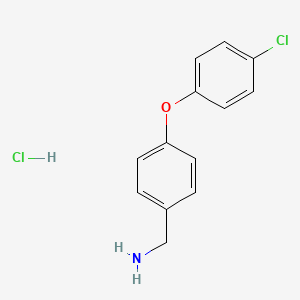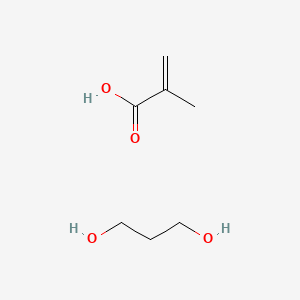
2-Methylprop-2-enoic acid;propane-1,3-diol
Overview
Description
2-Methylprop-2-enoic acid;propane-1,3-diol is a chemical compound with significant industrial and scientific applications. This compound is known for its versatility and is used in various fields such as polymer production, coatings, adhesives, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylprop-2-enoic acid can be synthesized through the oxidation of isobutene or by the hydrolysis of methyl methacrylate. Propane-1,3-diol is typically produced through the hydration of acetylene or by the hydrogenation of formaldehyde.
Industrial Production Methods
In industrial settings, 2-Methylprop-2-enoic acid is produced on a large scale through the catalytic oxidation of isobutene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. Propane-1,3-diol is produced through the Reppe process, which involves the reaction of acetylene with formaldehyde in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-enoic acid;propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: : Oxidation of 2-Methylprop-2-enoic acid can lead to the formation of methacrylic acid derivatives.
Reduction: : Propane-1,3-diol can be reduced to produce other diols or alcohols.
Substitution: : Both components can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents such as acyl chlorides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : Methacrylic acid derivatives, such as methacrylates.
Reduction: : Other diols or alcohols, such as ethylene glycol.
Substitution: : Esters, amides, and other derivatives.
Scientific Research Applications
2-Methylprop-2-enoic acid;propane-1,3-diol is widely used in scientific research and various industries:
Chemistry: : Used as a monomer in the production of polymers and resins.
Biology: : Employed in the synthesis of biologically active molecules and drug delivery systems.
Medicine: : Utilized in the development of medical devices and coatings.
Industry: : Applied in the manufacturing of coatings, adhesives, and antifreeze solutions.
Mechanism of Action
The mechanism by which 2-Methylprop-2-enoic acid;propane-1,3-diol exerts its effects depends on its specific application. For example, in polymer production, it acts as a monomer that polymerizes to form poly(methacrylate) through free radical polymerization. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
2-Methylprop-2-enoic acid;propane-1,3-diol is unique due to its dual functionality. Similar compounds include:
Methacrylic acid: : Used primarily in polymer production.
Propane-1,3-diol: : Used as a solvent, humectant, and antifreeze.
Ethylene glycol: : Another diol used in antifreeze and as a precursor to polyethylene terephthalate (PET).
This compound stands out due to its combination of properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-methylprop-2-enoic acid;propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;4-2-1-3-5/h1H2,2H3,(H,5,6);4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLYDLMNNWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25852-49-7 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polypropylene glycol dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


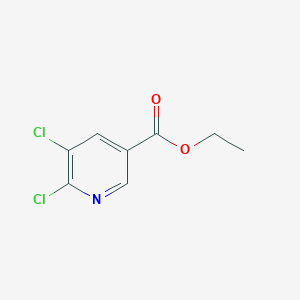


![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)


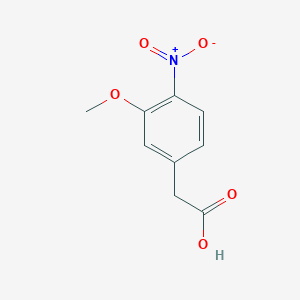
![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)
